molecular formula C10H7N3O B14822217 3-Cyclopropoxypyridine-2,4-dicarbonitrile

3-Cyclopropoxypyridine-2,4-dicarbonitrile

Cat. No.: B14822217
M. Wt: 185.18 g/mol
InChI Key: VHAZKIGLRLUGAA-UHFFFAOYSA-N
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Description

3-Cyclopropoxypyridine-2,4-dicarbonitrile: is a heterocyclic organic compound with the molecular formula C10H7N3O. This compound features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two cyano groups at the 2- and 4-positions. The presence of these functional groups makes it a versatile molecule in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridine-2,4-dicarbonitrile typically involves the reaction of 2-chloropyridine-3,4-dicarbonitrile with cyclopropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) to facilitate the nucleophilic substitution of the chlorine atom by the cyclopropoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxypyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Aminopyridine Derivatives: Formed from nucleophilic substitution reactions.

    Oxo Derivatives: Resulting from oxidation reactions.

    Fused Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Cyclopropoxypyridine-2,4-dicarbonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. The cyano groups act as electron-withdrawing groups, making the pyridine ring more electrophilic and susceptible to nucleophilic attack. This property is exploited in the synthesis of aminopyridine derivatives, where the nucleophilic substitution of the cyano groups by amines occurs .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxypyridine-2,4-dicarbonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it a valuable compound in the synthesis of novel organic materials and pharmaceuticals.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

3-cyclopropyloxypyridine-2,4-dicarbonitrile

InChI

InChI=1S/C10H7N3O/c11-5-7-3-4-13-9(6-12)10(7)14-8-1-2-8/h3-4,8H,1-2H2

InChI Key

VHAZKIGLRLUGAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2C#N)C#N

Origin of Product

United States

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